molecular formula C16H15N3O3S B5874150 3-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)pyridine

3-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)pyridine

Cat. No. B5874150
M. Wt: 329.4 g/mol
InChI Key: PUTUIBRRPSPBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)pyridine, commonly known as DMTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTM belongs to the class of heterocyclic compounds and has a pyridine ring attached to an oxadiazole ring.

Mechanism of Action

The mechanism of action of DMTM is not well understood. However, it has been suggested that DMTM may exert its biological effects by inhibiting enzymes involved in the biosynthesis of key cellular components, such as nucleic acids and proteins. DMTM has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
DMTM has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DMTM exhibits potent anticancer, antimicrobial, and antifungal activities. DMTM has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity. In addition, DMTM has been shown to be a potent fluorescent probe for the detection of metal ions in biological samples.

Advantages and Limitations for Lab Experiments

DMTM has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. DMTM is also stable and has a long shelf life, which makes it easy to store and transport. However, there are also some limitations to using DMTM in lab experiments. Its mechanism of action is not well understood, which makes it difficult to design experiments to investigate its biological effects. In addition, DMTM is a relatively new compound, and its safety profile has not been fully established.

Future Directions

There are several future directions for research on DMTM. One area of interest is the development of DMTM derivatives with improved biological activity and selectivity. Another area of interest is the investigation of the mechanism of action of DMTM, which may provide insights into its biological effects. Additionally, future research could focus on the development of DMTM-based fluorescent probes for the detection of metal ions in biological samples. Finally, the safety profile of DMTM could be further investigated to establish its potential as a therapeutic agent.

Synthesis Methods

DMTM can be synthesized using a multistep process that involves the reaction of 3-chloromethylpyridine with 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base. The resulting product is then purified using column chromatography to obtain pure DMTM. The synthesis of DMTM has been optimized to increase its yield and purity.

Scientific Research Applications

DMTM has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, DMTM has been studied for its anticancer, antimicrobial, and antifungal properties. DMTM has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-20-13-6-5-12(8-14(13)21-2)15-18-19-16(22-15)23-10-11-4-3-7-17-9-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTUIBRRPSPBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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